Cas no 1275596-02-5 (tert-Butyl (2-(methylsulfinyl)ethyl)carbamate)

Tert-Butyl (2-(methylsulfinyl)ethyl)carbamate is a specialized organic compound featuring a carbamate group protected by a tert-butyl moiety and a methylsulfinyl ethyl side chain. This structure makes it valuable in synthetic chemistry, particularly in peptide and pharmaceutical applications, where it serves as a versatile intermediate. The tert-butyloxycarbonyl (Boc) group offers robust protection for amines, ensuring stability under various reaction conditions, while the sulfinyl moiety enhances reactivity and selectivity in chiral synthesis. Its high purity and well-defined properties facilitate precise modifications in complex molecular frameworks. This compound is particularly useful in medicinal chemistry for the development of bioactive molecules and asymmetric synthesis.
tert-Butyl (2-(methylsulfinyl)ethyl)carbamate structure
1275596-02-5 structure
Product name:tert-Butyl (2-(methylsulfinyl)ethyl)carbamate
CAS No:1275596-02-5
MF:C8H17NO3S
MW:207.290481328964
CID:6627016
PubChem ID:88855861

tert-Butyl (2-(methylsulfinyl)ethyl)carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid, N-[2-(methylsulfinyl)ethyl]-, 1,1-dimethylethyl ester
    • tert-Butyl (2-(methylsulfinyl)ethyl)carbamate
    • G75179
    • DB-159355
    • N-[2-(methylsulfinyl)ethyl]carbamic acid 1,1-dimethylethyl ester
    • SCHEMBL11929438
    • 1275596-02-5
    • Inchi: 1S/C8H17NO3S/c1-8(2,3)12-7(10)9-5-6-13(4)11/h5-6H2,1-4H3,(H,9,10)
    • InChI Key: MTKRMBZYFQEIJC-UHFFFAOYSA-N
    • SMILES: C(OC(C)(C)C)(=O)NCCS(C)=O

Computed Properties

  • Exact Mass: 207.09291458g/mol
  • Monoisotopic Mass: 207.09291458g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 198
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 74.6Ų

Experimental Properties

  • Density: 1.136±0.06 g/cm3(Predicted)
  • Boiling Point: 378.4±25.0 °C(Predicted)
  • pka: 11.82±0.46(Predicted)

tert-Butyl (2-(methylsulfinyl)ethyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1699111-250mg
tert-Butyl (2-(methylsulfinyl)ethyl)carbamate
1275596-02-5 96%
250mg
¥3115.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1699111-1g
tert-Butyl (2-(methylsulfinyl)ethyl)carbamate
1275596-02-5 96%
1g
¥6229.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1699111-100mg
tert-Butyl (2-(methylsulfinyl)ethyl)carbamate
1275596-02-5 96%
100mg
¥1968.00 2024-08-09

tert-Butyl (2-(methylsulfinyl)ethyl)carbamate Related Literature

Additional information on tert-Butyl (2-(methylsulfinyl)ethyl)carbamate

Professional Introduction to Tert-Butyl (2-(Methylsulfinyl)Ethyl)Carbamate (CAS No. 1275596-02-5)

Tert-butyl (2-(methylsulfinyl)ethyl)carbamate, with the chemical formula C7H13NO3S, is a compound of significant interest in the field of pharmaceutical chemistry and bioorganic synthesis. This compound, identified by its CAS number 1275596-02-5, has garnered attention due to its unique structural features and potential applications in drug development. The presence of a tert-butyl group, a methylsulfinyl moiety, and an ethyl carbamate functionality imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry.

The tert-butyl group, characterized by its highly stable tertiary carbon center, contributes to the overall lipophilicity of the molecule. This stability is advantageous in pharmaceutical applications where metabolic stability is a critical factor. The methylsulfinyl group, on the other hand, introduces a polar and electron-withdrawing nature to the molecule, which can influence its interactions with biological targets. These structural elements collectively enhance the compound's potential as a building block in the synthesis of more complex molecules.

In recent years, there has been growing interest in the development of novel carbamate-based therapeutics due to their broad spectrum of biological activities. Carbamates are known for their ability to act as acetylcholinesterase inhibitors, which has made them particularly relevant in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound tert-butyl (2-(methylsulfinyl)ethyl)carbamate has been explored in several research studies for its potential role in modulating cholinergic systems.

One of the most compelling aspects of this compound is its versatility in synthetic chemistry. The ethyl carbamate moiety can undergo various transformations, including hydrolysis to form carboxylic acids or decarboxylation to yield alcohols. These reactions make it an excellent candidate for constructing more complex molecular architectures. Additionally, the methylsulfinyl group can participate in nucleophilic substitution reactions, further expanding its synthetic utility.

The application of computational chemistry and molecular modeling has also played a crucial role in understanding the behavior of tert-butyl (2-(methylsulfinyl)ethyl)carbamate. These tools have enabled researchers to predict how the compound might interact with biological targets at the molecular level. Such insights are invaluable in drug design and optimization processes. For instance, computational studies have suggested that this compound may have inhibitory effects on certain enzymes involved in cancer metabolism.

Recent experimental studies have further highlighted the potential of this compound in therapeutic applications. Researchers have demonstrated that derivatives of tert-butyl (2-(methylsulfinyl)ethyl)carbamate exhibit significant anti-inflammatory properties. These findings are particularly noteworthy given the increasing prevalence of chronic inflammatory conditions worldwide. The ability of this compound to modulate inflammatory pathways could make it a promising candidate for developing new treatments.

The synthesis of tert-butyl (2-(methylsulfinyl)ethyl)carbamate involves multi-step organic reactions that require careful optimization to ensure high yields and purity. Advances in synthetic methodologies have made it possible to produce this compound on a larger scale, which is essential for both research and industrial applications. Techniques such as flow chemistry and microwave-assisted synthesis have been particularly effective in improving reaction efficiency and scalability.

In conclusion, tert-butyl (2-(methylsulfinyl)ethyl)carbamate (CAS No. 1275596-02-5) is a versatile and promising compound with significant potential in pharmaceutical research and development. Its unique structural features, combined with its synthetic flexibility, make it an attractive candidate for further exploration. As our understanding of biological systems continues to evolve, compounds like this one will play an increasingly important role in addressing complex medical challenges.

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